molecular formula C20H20N2O5S2 B2571653 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide CAS No. 886931-62-0

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide

Cat. No.: B2571653
CAS No.: 886931-62-0
M. Wt: 432.51
InChI Key: CUNJRQZBAYXFFK-QZQOTICOSA-N
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Description

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-f][1,3]benzothiazole core substituted with an ethyl group at position 3 and a benzamide moiety bearing an ethylsulfonyl group. Its synthesis likely involves condensation reactions similar to those reported for related 1,4-benzodioxine derivatives, such as the use of thiosemicarbazide and benzodioxine intermediates under basic conditions .

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-22-14-11-15-16(27-10-9-26-15)12-17(14)28-20(22)21-19(23)13-7-5-6-8-18(13)29(24,25)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNJRQZBAYXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4S(=O)(=O)CC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Dioxin Ring: The benzothiazole core is then reacted with ethylene glycol under acidic conditions to form the dioxin ring.

    Ethylation: The resulting compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Substituents Potential Applications
Target Compound [1,4]dioxino-benzothiazolylidene 3-ethyl, 2-ethylsulfonylbenzamide Pharmaceuticals (e.g., kinase inhibitors)
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide 1,4-benzodioxine Hydrazine-carbothioamide Antimicrobial agents
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl [1,4]dioxino-benzothiazole Acetamide, dimethylaminoethyl (HCl salt) CNS-targeted drugs
Etobenzanid Benzamide Ethoxymethoxy, 2,3-dichlorophenyl Herbicide

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis may parallel methods for 1,4-benzodioxine derivatives, such as condensation with sodium acetate catalysis .
  • Solubility and Bioavailability : Compared to the hydrochloride salt in , the ethylsulfonyl group may reduce reliance on salt formation for solubility, offering advantages in formulation.
  • Biological Activity: Structural analogs in and suggest that fused heterocycles with sulfonyl or aminoalkyl groups are viable in drug discovery, though substituent choice critically determines target specificity.

Biological Activity

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a unique combination of a dioxino ring fused with a benzothiazole moiety, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of approximately 340.4 g/mol. Its structure includes:

  • Dioxino Ring : A fused bicyclic system that enhances reactivity.
  • Benzothiazole Moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Ethylsulfonyl Group : This functional group can influence solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or altered signaling pathways.
  • Receptor Modulation : Interaction with receptors can modulate cellular responses, impacting processes such as apoptosis and immune response modulation.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assessments suggest that it exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines in vitro, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence suggesting the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

Compound NameStructural FeaturesBiological Activity
N-(6-methoxybenzothiazol-2-yl)-N-(diethylamino)acetamideBenzothiazole + diethylaminoAntimicrobial
6-(diethylamino)-N-(benzothiazolyl)-furan-2-carboxamideFuran + benzothiazoleEnzyme inhibitor
4-methyl-N-(dihydrobenzo[d]thiazol-2-yl)-N-(diethylamino)butanamideBenzothiazole + butanamideAntidiabetic

This table illustrates how variations in structure can lead to differences in biological activity.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells), results indicated a dose-dependent inhibition of cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting that it interferes with bacterial cell wall synthesis or function.

Q & A

Q. Example Optimization Table :

VariableLow LevelHigh LevelOptimal Level
Temperature (°C)8011095
pH91110
Solvent (EtOH:DMF)1:13:12:1

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons and carbons in the benzothiazole and dioxino rings. For example, the ethylsulfonyl group shows distinct δ 1.2–1.4 ppm (CH₃) and δ 3.5–3.7 ppm (CH₂) in ¹H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities using SHELX for refinement .

Advanced: How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?

Answer:
Tautomerism in the benzothiazole-dioxino system may lead to split signals or unexpected coupling. Strategies include:

  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow tautomeric interconversion, simplifying spectra .
  • X-ray Crystallography : Definitively assign the dominant tautomer via SHELX-refined crystal structures (e.g., confirming enol-imine vs. keto-amine forms) .
  • DFT Calculations : Predict chemical shifts for tautomers using Gaussian or ORCA software to compare with experimental data .

Q. Example Tautomer Analysis :

TautomerPredicted δ (¹H, ppm)Experimental δ (¹H, ppm)
Enol-imine6.8–7.26.9 (multiplet)
Keto-amine7.1–7.5Not observed

Advanced: What computational tools can predict reaction pathways or optimize synthesis?

Answer:

  • COMSOL Multiphysics : Model reaction kinetics and mass transfer in multi-step syntheses. For example, simulate sulfonylation efficiency under varying pH .
  • AI-Driven Platforms : Train neural networks on existing reaction data to predict optimal catalysts or solvent systems. Tools like ChemOS integrate with robotic labs for autonomous experimentation .
  • Molecular Dynamics (MD) : Study solvation effects or transition states using AMBER or GROMACS to refine mechanistic hypotheses .

Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Answer:
The compound’s stability and solubility are governed by intermolecular interactions:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs between sulfonyl O and benzothiazole N–H) using Etter’s formalism .
  • SHELX Refinement : Quantify bond lengths/angles in the crystal lattice to identify key stabilizing interactions (e.g., C–H···O vs. N–H···O bonds) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density.

Q. Example Hydrogen-Bond Network :

DonorAcceptorDistance (Å)Angle (°)
N–H (benzothiazole)O (sulfonyl)2.89156
C–H (dioxino)O (ethylsulfonyl)3.12142

Advanced: How can researchers address low yields in the final cyclization step?

Answer:
Low yields often stem from side reactions (e.g., ring-opening or oxidation). Mitigation strategies:

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of the dihydro-dioxino ring .
  • Catalytic Additives : Introduce Pd(OAc)₂ or TEMPO to suppress byproducts .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify optimal reagent stoichiometry and reaction time .

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